Product packaging for 4-Hydroxy-5-methoxyimidazolidin-2-one(Cat. No.:CAS No. 94158-56-2)

4-Hydroxy-5-methoxyimidazolidin-2-one

Cat. No.: B3361937
CAS No.: 94158-56-2
M. Wt: 132.12 g/mol
InChI Key: FIGXZOBRWFEACW-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methoxyimidazolidin-2-one is a high-purity chemical compound supplied for research purposes. As part of the imidazolidinone class, this scaffold is recognized in medicinal chemistry for its prevalence in bioactive molecules and is a key structural feature in several pharmaceuticals . Researchers value such specialized heterocyclic building blocks for developing novel therapeutic agents, studying structure-activity relationships, and exploring new synthetic pathways in organic chemistry . The presence of both hydroxy and methoxy functional groups on the imidazolidine ring may offer unique reactivity and physicochemical properties for investigation. This product is intended for laboratory research applications only and is not classified as a drug, antibiotic, or medicinal agent. It is strictly for use by qualified professionals. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N2O3 B3361937 4-Hydroxy-5-methoxyimidazolidin-2-one CAS No. 94158-56-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-5-methoxyimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c1-9-3-2(7)5-4(8)6-3/h2-3,7H,1H3,(H2,5,6,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGXZOBRWFEACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(NC(=O)N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30916266
Record name 5-Methoxy-4,5-dihydro-1H-imidazole-2,4-diol
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Molecular Weight

132.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94158-56-2
Record name 4-Hydroxy-5-methoxy-2-imidazolidinone
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Record name 4-Hydroxy-5-methoxyimidazolidin-2-one
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Record name 5-Methoxy-4,5-dihydro-1H-imidazole-2,4-diol
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Record name 4-hydroxy-5-methoxyimidazolidin-2-one
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Chemical Reactivity and Transformation Studies of 4 Hydroxy 5 Methoxyimidazolidin 2 One

Electrophilic and Nucleophilic Reactions of the Imidazolidinone Ring

The imidazolidinone ring of 4-Hydroxy-5-methoxyimidazolidin-2-one possesses both electrophilic and nucleophilic sites, rendering it susceptible to a variety of reactions. The primary sites for electrophilic attack are the nitrogen atoms of the urea (B33335) moiety, while the carbonyl carbon (C2) and the carbons at positions 4 and 5 are key electrophilic centers.

Research on related (2,2-diethoxyethyl)ureas demonstrates that under acidic conditions, these compounds can cyclize to form 5-methoxyimidazolidin-2-one intermediates. nih.gov Subsequent elimination of the methoxy (B1213986) group generates a highly reactive iminium cation. This cation can then react with a range of C-nucleophiles, such as indoles and phenols, to yield 4-substituted imidazolidin-2-ones. nih.gov This reaction pathway highlights the electrophilic nature of the C4/C5 position of the imidazolidinone ring system. A proposed mechanism for this transformation involves the acid-catalyzed formation of an oxonium ion, intramolecular cyclization, elimination of methanol (B129727) to form an iminium cation, and finally, nucleophilic attack. nih.gov

Furthermore, studies involving 4,5-dihydroxyimidazolidin-2-ones in α-ureidoalkylation reactions with various ureas underscore the electrophilic character at the C4 and C5 positions. These reactions typically proceed under acidic catalysis, leading to the formation of glycoluril (B30988) derivatives. researchgate.net

The carbonyl group at the C2 position is a classic electrophilic site, susceptible to attack by strong nucleophiles. While specific examples for this compound are not extensively documented, by analogy to general urea chemistry, this position can be targeted by potent nucleophiles, potentially leading to ring-opening reactions under harsh conditions.

Conversely, the nitrogen atoms of the imidazolidinone ring can act as nucleophiles. Deprotonation of the N-H groups with a suitable base would enhance their nucleophilicity, allowing for reactions with various electrophiles, such as alkyl halides or acylating agents.

Reactions Involving the Hydroxyl Group

The hydroxyl group at the C4 position is a key functional handle for introducing molecular diversity. Its reactivity is characteristic of a secondary alcohol, enabling a wide array of transformations.

Alkylation and Acylation Reactions

The hydroxyl group can be readily alkylated or acylated under standard conditions. Alkylation can be achieved using alkyl halides in the presence of a base to deprotonate the hydroxyl group, forming an alkoxide intermediate which then acts as a nucleophile. While direct experimental data on the O-alkylation of this compound is limited, studies on analogous heterocyclic systems, such as 4-(trifluoromethyl)pyrimidin-2(1H)-ones, have shown that O-alkylation can be achieved with high chemoselectivity using alkyl halides in the presence of a base like potassium carbonate. nih.gov

Acylation of the hydroxyl group to form esters can be accomplished using acylating agents like acid chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct.

Reaction Type Reagents and Conditions Product Type Reference
O-AlkylationAlkyl halide, Base (e.g., K2CO3)4-Alkoxyimidazolidin-2-oneInferred from nih.gov
O-AcylationAcyl chloride/anhydride (B1165640), Base (e.g., Pyridine)4-Acyloxyimidazolidin-2-oneGeneral Knowledge

Oxidation and Reduction Pathways

Oxidation of the secondary hydroxyl group at C4 would yield the corresponding ketone, a 4-oxo-5-methoxyimidazolidin-2-one. Standard oxidizing agents such as chromic acid derivatives (e.g., PCC, PDC) or Swern and Dess-Martin oxidations could potentially be employed for this transformation. Research on the autoxidation of a related 4-iminoimidazolidin-2-one derivative has shown that oxidation can occur at the C5 position to yield a 5-hydroxy derivative, suggesting the susceptibility of the imidazolidinone ring to oxidative transformations. researchgate.net The urea moiety itself is also subject to oxidation, as seen in the electrochemical oxidation of urea. uw.edu

Reduction of the imidazolidinone ring system is a more challenging transformation. The carbonyl group of the urea is relatively unreactive towards reduction. However, under forcing conditions with powerful reducing agents like lithium aluminum hydride (LiAlH4), the carbonyl group could potentially be reduced to a methylene (B1212753) group, yielding a substituted imidazolidine (B613845).

Condensation and Esterification Reactions

The hydroxyl group can participate in condensation reactions with various electrophiles. For instance, condensation with carbonyl compounds, such as aldehydes and ketones, can occur under acidic or basic catalysis. A study on the multi-component condensation of 4-hydroxy-6-methyl-1H-pyridin-2-one with carbonyl compounds and Meldrum's acid demonstrates the potential for such condensation pathways. researchgate.net

Esterification of the hydroxyl group can be achieved through the Fischer esterification method, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. masterorganicchemistry.comkhanacademy.org This equilibrium-driven reaction typically requires the removal of water to drive it towards the product.

Transformations at the Methoxy Group

The methoxy group at the C5 position is another site for chemical modification, primarily through demethylation.

Demethylation Reactions

The cleavage of the methyl ether to reveal a hydroxyl group is a common transformation in organic synthesis. Several reagents are known to effect the demethylation of aryl and alkyl ethers, and these can be applied to this compound.

Boron tribromide (BBr3) is a powerful Lewis acid that is highly effective for the cleavage of methyl ethers. The reaction proceeds via the formation of a complex between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com

Another common method involves the use of strong protic acids, such as 47% hydrobromic acid (HBr), often at elevated temperatures. The mechanism involves protonation of the ether oxygen, followed by an SN2 attack by the bromide ion. chem-station.com Aluminum chloride (AlCl3) is another Lewis acid that can be used for demethylation, often in the presence of a nucleophilic scavenger. chem-station.com

Selective demethylation in the presence of other functional groups can be challenging and is dependent on the specific reaction conditions. For instance, in flavanone (B1672756) systems, anhydrous aluminum chloride in ether has been used for the selective demethylation of a 5-methoxy group. ias.ac.in

Demethylation Reagent General Conditions Mechanism Type Reference
Boron Tribromide (BBr3)Inert solvent (e.g., CH2Cl2)Lewis Acid Assisted chem-station.com
Hydrobromic Acid (HBr)High temperature (e.g., ~130°C)Brønsted Acid Catalyzed chem-station.com
Aluminum Chloride (AlCl3)Heating in a suitable solventLewis Acid Assisted chem-station.com
Anhydrous AlCl3 in EtherRoom temperatureLewis Acid Assisted ias.ac.in

Substitutions and Rearrangements

The chemical behavior of this compound is characterized by the reactivity of its hydroxyl and methoxy functional groups, which can undergo various substitution reactions. While direct studies on this specific molecule are limited, extensive research on its close analog, 1,3-dimethylol-4,5-dihydroxyethyleneurea (DMDHEU), provides significant insights into its probable substitution patterns and potential for rearrangements.

Substitutions on the imidazolidinone ring primarily involve the hydroxyl and methoxy groups. The hydroxyl group can be readily substituted or modified. For instance, methylation of the hydroxyl groups in DMDHEU derivatives has been extensively studied. purdue.edu This process, typically carried out to modify the properties of textile finishing agents, demonstrates the susceptibility of the hydroxyl groups to etherification. It is conceivable that the 4-hydroxyl group of this compound could undergo similar alkylation or acylation reactions under appropriate conditions.

Furthermore, the imidazolidinone ring system itself can participate in reactions with alcohols. For example, the reaction of DMDHEU with polyols has been described, leading to etherification. epo.org This suggests that the this compound could also react with other alcohols, potentially leading to the exchange of the methoxy group or further etherification of the hydroxyl group.

Rearrangements involving the imidazolidinone core are less commonly documented for this specific substitution pattern. However, studies on related heterocyclic systems, such as the rearrangement of 1,5-benzodiazepine-2,4-diones into benzimidazolone derivatives, indicate that ring transformations can occur under specific conditions, such as in the presence of a strong base. researchgate.net While a direct analogy cannot be drawn, it highlights the potential for the imidazolidinone ring to undergo structural reorganization under forcing conditions.

Stability and Degradation Pathways Under Various Chemical Conditions

The stability of this compound is a critical aspect of its chemical profile, particularly in applications where it is exposed to varying pH and temperature conditions. Insights into its stability can be largely extrapolated from studies on its parent compound, 4,5-dihydroxyimidazolidin-2-one, and its N-methylolated derivatives like DMDHEU.

One of the key factors influencing the stability of these compounds is the potential for hydrolysis and the release of formaldehyde, especially from N-methylol derivatives. purdue.edu While this compound itself is not N-methylolated, the stability of the imidazolidinone ring is pH-dependent. The ring can be susceptible to hydrolysis under either strongly acidic or basic conditions, which could lead to ring-opening and the formation of linear urea derivatives.

The degradation of related compounds often involves the cleavage of the bonds within the heterocyclic ring. For instance, the hydrolysis of certain 4-hydroxy-6H-1,3-oxazin-6-ones, which also possess a hydroxylated heterocyclic structure, has been shown to proceed readily, leading to ring-opened products. researchgate.net This suggests that the C-N and C-O bonds within the imidazolidinone ring of this compound could be susceptible to cleavage under hydrolytic conditions.

Chemo-, Regio-, and Stereoselectivity in Chemical Transformations

The concepts of chemo-, regio-, and stereoselectivity are paramount in understanding the chemical transformations of a multifunctional molecule like this compound. The presence of multiple reactive sites—the hydroxyl group, the methoxy group, the N-H protons, and the carbonyl group—necessitates a consideration of which site will react preferentially (chemoselectivity), at which position the reaction will occur (regioselectivity), and in what spatial orientation the new bonds will form (stereoselectivity).

Chemoselectivity: In reactions involving electrophiles, the lone pair of electrons on the oxygen of the hydroxyl group and the nitrogen atoms of the ring are potential nucleophilic sites. The relative nucleophilicity of these sites will dictate the chemoselectivity of the reaction. For instance, in acylation or alkylation reactions, the hydroxyl group is often the most reactive site. The carbonyl group, on the other hand, can act as an electrophilic site, susceptible to attack by nucleophiles.

Regioselectivity: In the case of the imidazolidinone ring, regioselectivity often pertains to reactions at the different nitrogen or carbon atoms. For substitution reactions, the hydroxyl and methoxy groups are at distinct positions (C4 and C5), and their differential reactivity would lead to regioselective transformations.

Stereoselectivity: The stereochemistry of the 4-hydroxy and 5-methoxy groups (cis or trans) is a crucial feature of this compound. This inherent chirality can influence the stereochemical outcome of subsequent reactions. Research on chiral imidazolidinones as organocatalysts has demonstrated that the stereochemistry of the imidazolidinone ring can direct the formation of specific stereoisomers in reactions such as Diels-Alder cycloadditions and Michael additions. nih.govelsevierpure.comacs.org The imidazolidinone scaffold can effectively shield one face of a reacting molecule, leading to high levels of enantioselectivity.

Studies on methylated derivatives of DMDHEU have shown the existence of cis and trans isomers with respect to the 4,5-dihydroxy groups, which can be separated and characterized. purdue.edu This indicates that the stereochemistry at the C4 and C5 positions is relatively stable. Any reaction at these centers would need to consider the pre-existing stereochemistry and the potential for retention or inversion of configuration. For example, ephedrine-based imidazolidin-2-one chiral auxiliaries have been shown to afford good syn stereoselectivity in the addition of their derived titanium enolates to activated imines. researchgate.net This highlights the ability of the imidazolidinone ring to control the diastereoselectivity of reactions.

The following table summarizes the key reactive sites and the expected selectivity in the chemical transformations of this compound, based on the reactivity of analogous compounds.

Reactive SiteType of ReactionExpected Selectivity
4-Hydroxyl GroupAlkylation, AcylationChemoselective over N-H
5-Methoxy GroupNucleophilic SubstitutionPotentially regioselective
Carbonyl GroupNucleophilic AdditionChemoselective
Imidazolidinone RingRing Opening/RearrangementCondition-dependent
Chiral Centers (C4, C5)Reactions at or adjacent to centersStereoselective/Diastereoselective

Advanced Spectroscopic and Diffraction Based Structural Elucidation Techniques for 4 Hydroxy 5 Methoxyimidazolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing unparalleled insight into the molecular framework. For 4-Hydroxy-5-methoxyimidazolidin-2-one, a combination of one-dimensional and two-dimensional NMR experiments is required to unambiguously assign all proton and carbon signals and to determine the relative stereochemistry of the chiral centers at C4 and C5.

Proton (¹H) NMR Spectroscopic Analysis for Chemical Shift and Coupling Information

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemical relationships of protons within a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for each unique proton.

The protons at the C4 and C5 positions are diastereotopic and are expected to show complex splitting patterns due to coupling with each other and with the adjacent NH protons. The methoxy (B1213986) group protons would appear as a sharp singlet, while the hydroxyl and amide protons would likely appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (Note: These are predicted values and can vary based on solvent and experimental conditions.)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-44.5 - 5.0ddJ(H4-H5), J(H4-NH)
H-54.2 - 4.7ddJ(H5-H4), J(H5-NH)
-OCH₃3.3 - 3.6s-
-OHVariable (broad)s-
N1-HVariable (broad)s-
N3-HVariable (broad)s-

Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C2) is expected to resonate at the lowest field due to the deshielding effect of the double bond to oxygen and the adjacent nitrogen atoms. The carbons C4 and C5, being attached to electronegative oxygen and nitrogen atoms, would appear in the mid-field region of the spectrum. The methoxy carbon would be found at a characteristic upfield position.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and can vary based on solvent and experimental conditions.)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (C=O)170 - 180
C4 (-CH(OH)-)80 - 90
C5 (-CH(OCH₃)-)75 - 85
-OCH₃55 - 65

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, confirming the connectivity between H-4 and H-5, as well as their couplings to the respective NH protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the C4-H4 and C5-H5 pairs, as well as the methoxy protons to the methoxy carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY is critical for determining the relative stereochemistry at the C4 and C5 positions. For the cis isomer, a strong NOE would be expected between H-4 and H-5, while for the trans isomer, this correlation would be weak or absent.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups. The IR spectrum of this compound would be characterized by several distinct absorption bands.

The presence of a strong, broad absorption in the region of 3500-3200 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The N-H stretching vibrations of the amide groups would also appear in this region, typically as sharper bands. A strong, sharp absorption band in the range of 1750-1680 cm⁻¹ would be characteristic of the C=O (carbonyl) stretching of the urea-like structure within the five-membered ring. C-O and C-N stretching vibrations would be expected in the fingerprint region (1300-1000 cm⁻¹).

Table 3: Characteristic Infrared Absorption Bands for this compound

Functional GroupVibrational ModeCharacteristic Absorption (cm⁻¹)
-OHO-H stretch3500 - 3200 (broad)
-NHN-H stretch3400 - 3200 (medium)
C=OC=O stretch1750 - 1680 (strong)
C-OC-O stretch1200 - 1050 (strong)
C-NC-N stretch1250 - 1020 (medium)

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. While polar functional groups like C=O and O-H give strong signals in the IR spectrum, non-polar or symmetric bonds often produce strong signals in the Raman spectrum.

For this compound, the C=O stretch would also be visible in the Raman spectrum. The various C-C, C-N, and C-O skeletal vibrations in the fingerprint region would provide a unique pattern, which, when used in conjunction with the IR data, offers a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio of ions. It is a cornerstone for molecular weight determination and structural analysis.

High-Resolution Mass Spectrometry (HRMS) is a critical first step in the characterization of a new compound. Unlike standard mass spectrometry, HRMS measures the mass of a molecule with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental composition of the molecule, thereby confirming its molecular formula.

For this compound, the theoretical monoisotopic mass of its protonated form, [M+H]⁺, would be calculated based on its molecular formula, C₄H₈N₂O₃. An HRMS analysis would be expected to yield an experimental mass that is in very close agreement with this theoretical value, thus providing strong evidence for the compound's elemental composition.

Table 1: Illustrative HRMS Data for [C₄H₈N₂O₃+H]⁺

ParameterValue
Molecular Formula C₄H₈N₂O₃
Theoretical m/z 133.0608
Observed m/z Hypothetical Value (e.g., 133.0605)
Mass Error (ppm) Hypothetical Value (e.g., -2.25)
Ion Species [M+H]⁺

Note: The Observed m/z and Mass Error are illustrative as no experimental data has been published.

Tandem mass spectrometry, or MS/MS, is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of interest is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable information about the connectivity of the atoms within the molecule.

For this compound, MS/MS analysis would reveal characteristic fragmentation pathways. The fragmentation of related imidazolidin-2-one and oxazolidin-2-one derivatives often involves the cleavage of the heterocyclic ring and the loss of small neutral molecules. researchgate.net The specific fragmentation pattern of this compound would be expected to show losses corresponding to its functional groups, such as the hydroxyl (-OH) and methoxy (-OCH₃) groups, as well as cleavages within the imidazolidin-2-one core. The interpretation of these fragmentation pathways is crucial for confirming the proposed structure. unito.it

Table 2: Predicted MS/MS Fragmentation of [C₄H₈N₂O₃+H]⁺

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPostulated Fragment Structure
133.06Hypothetical ValueHypothetical Loss (e.g., H₂O)Postulated Structure
133.06Hypothetical ValueHypothetical Loss (e.g., CH₂O)Postulated Structure
133.06Hypothetical ValueHypothetical Loss (e.g., NH₃)Postulated Structure

Note: The fragment ions and neutral losses are illustrative as no experimental MS/MS data for this specific compound has been published.

In some cases, the analysis of a compound by mass spectrometry can be improved through chemical derivatization. Derivatization can be employed to increase the volatility of a compound, improve its ionization efficiency, or direct its fragmentation in a more predictable manner. For a molecule like this compound, derivatization of the hydroxyl group, for instance by silylation or acetylation, could enhance its detectability and provide additional structural information through the analysis of the modified fragmentation pattern. While no specific derivatization strategies for this compound are documented, general methods for derivatizing hydroxyl and amine functionalities are well-established in mass spectrometry.

X-ray Crystallography for Solid-State Molecular Structure Determination

This compound possesses two stereocenters (at C4 and C5), meaning it can exist as multiple stereoisomers. X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained. By analyzing the diffraction pattern of X-rays passing through the crystal, the spatial arrangement of all atoms can be determined, unequivocally establishing the relative and absolute stereochemistry of the molecule. For related heterocyclic compounds, X-ray crystallography has been instrumental in confirming their stereochemical features. nih.gov

Beyond the structure of a single molecule, X-ray crystallography also reveals how molecules are arranged in the crystal lattice. This includes the identification and characterization of intermolecular interactions, such as hydrogen bonds and van der Waals forces. For this compound, the hydroxyl group and the amide functionalities of the imidazolidin-2-one ring are capable of forming hydrogen bonds. An X-ray crystallographic study would elucidate the hydrogen bonding network and other intermolecular interactions, which govern the crystal packing and influence the physical properties of the solid state. Studies on similar heterocyclic structures, such as imidazolidin-2-one itself, have detailed the importance of hydrogen bonding in their crystal structures. researchgate.net

Table 3: Hypothetical Crystallographic Data for this compound

ParameterIllustrative Value
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Hydrogen Bonds Donor-Acceptor distances (Å) and angles (°)

Note: The values in this table are for illustrative purposes, as no crystallographic data for this compound has been published.

Integration of Multiple Spectroscopic and Diffraction Data for Comprehensive Structural Assignment

The structural confirmation of this compound is achieved by combining the complementary information obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and single-crystal X-ray diffraction. Each technique offers unique insights into the molecular framework, and their collective interpretation provides a robust validation of the proposed structure.

The synthesis of related 4,5-dihydroxy-2-imidazolidinones through the acid-catalyzed cyclocondensation of glyoxal (B1671930) with substituted ureas has been documented, with the products being characterized through spectroscopic analyses. nih.gov The formation of a 5-methoxyimidazolidine-2-one intermediate has also been proposed in the synthesis of certain imidazolidin-2-ones, highlighting the relevance of methoxy substitution at the heterocyclic ring. researchgate.net For a definitive structural assignment of this compound, a combination of one- and two-dimensional NMR experiments would be indispensable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical for establishing the connectivity between protons and carbons, and for identifying the precise location of the hydroxyl and methoxy substituents on the imidazolidin-2-one ring. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for determining the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazolidine (B613845) ring (at C4 and C5), the proton of the hydroxyl group, and the protons of the methoxy group. The coupling patterns and chemical shifts of the C4 and C5 protons would be particularly informative in determining their relative stereochemistry (cis or trans).

¹³C NMR: The carbon NMR spectrum would provide evidence for the carbonyl carbon of the urea (B33335) moiety, the two carbons of the imidazolidine ring (C4 and C5), and the carbon of the methoxy group. The chemical shifts of C4 and C5 would be sensitive to the attached hydroxyl and methoxy groups.

Interactive Data Table: Predicted NMR Data for this compound

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Key HMBC Correlations (predicted)
C2 (C=O)-~160-165to NH protons
C4~4.5-5.0~75-85to C5 proton, OH proton
C5~4.8-5.3~85-95to C4 proton, Methoxy protons
-OCH₃~3.3-3.6~55-60to C5
N1-H~6.5-7.5-to C2, C5
N3-H~6.5-7.5-to C2, C4
C4-OHVariable-to C4

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, further confirming its elemental composition and structural features. High-resolution mass spectrometry (HRMS) would yield the exact mass, allowing for the determination of the molecular formula (C₄H₈N₂O₃). The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) and water (-H₂O), providing further evidence for the presence of these functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule. Key expected absorption bands include:

A broad O-H stretching band for the hydroxyl group (~3400-3200 cm⁻¹).

N-H stretching bands for the urea nitrogens (~3300-3100 cm⁻¹).

A strong C=O stretching band for the urea carbonyl group (~1700-1650 cm⁻¹).

C-O stretching bands for the hydroxyl and methoxy groups (~1200-1000 cm⁻¹).

C-N stretching bands (~1400-1200 cm⁻¹).

X-ray Diffraction

For a definitive and unambiguous determination of the three-dimensional structure, including the stereochemical relationship between the hydroxyl and methoxy groups, single-crystal X-ray diffraction analysis is the gold standard. This technique would provide precise bond lengths, bond angles, and the conformation of the imidazolidinone ring. The crystal structure would unequivocally confirm the substitution pattern and the relative (and potentially absolute) stereochemistry of the chiral centers at C4 and C5. The analysis of related imidazolidin-2-one derivatives by X-ray crystallography has been shown to be a powerful tool for confirming their molecular structures. researchgate.netresearchgate.net

By integrating the data from these powerful analytical techniques, a complete and accurate structural assignment of this compound can be achieved, leaving no ambiguity as to its chemical identity and three-dimensional arrangement.

Computational and Theoretical Chemistry Studies of 4 Hydroxy 5 Methoxyimidazolidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of 4-Hydroxy-5-methoxyimidazolidin-2-one at the atomic level. These methods provide insights into the molecule's geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. hust.edu.vn By applying DFT, typically with functionals like B3LYP and basis sets such as 6-311++G(d,p), a geometry optimization can be performed to determine the most stable three-dimensional arrangement of atoms in this compound. iau.ir This process minimizes the energy of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. Such studies on related imidazolidin-2,5-diones have demonstrated that the five-membered ring often adopts a flattened envelope conformation. iau.ir The electronic structure analysis reveals how electrons are distributed within the molecule, which is crucial for understanding its chemical behavior.

Conformer Analysis and Energy Landscape Mapping

Due to the presence of chiral centers at the C4 and C5 positions and rotatable bonds associated with the hydroxyl and methoxy (B1213986) groups, this compound can exist in several different spatial arrangements, or conformers. Computational methods can be used to perform a systematic search for these various conformers.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are widely used to predict spectroscopic data that can be compared with experimental results to confirm a molecule's structure. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the 1H and 13C NMR chemical shifts of this compound. researchgate.net The accuracy of these predictions is often high enough to help assign experimental spectra and distinguish between different isomers. d-nb.info

Vibrational Frequencies: DFT calculations can also compute the vibrational frequencies corresponding to the normal modes of molecular vibration. These theoretical frequencies are used to interpret experimental infrared (IR) and Raman spectra. The assignments of vibrational modes are typically performed using Potential Energy Distribution (PED) analysis. nih.gov

Illustrative Table of Predicted Spectroscopic Data Concepts
ParameterComputational MethodPredicted InformationExperimental Correlation
1H & 13C NMR ShiftsDFT (GIAO)Chemical shifts (ppm) for each unique atom.Aids in the assignment of peaks in experimental NMR spectra. nih.gov
Vibrational FrequenciesDFT (B3LYP)Frequencies (cm-1) and intensities of IR/Raman bands.Helps assign vibrational modes observed in experimental spectra.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting a molecule's reactive behavior. nih.gov The MEP map illustrates the charge distribution across the molecule's surface, using a color scale to indicate different electrostatic potential values. chemrxiv.org

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas rich in electrons. These sites are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack.

Green Regions: Represent neutral or zero potential areas.

For this compound, the MEP surface would likely show a significant negative potential (red) around the carbonyl oxygen atom, making it a primary site for interaction with electrophiles. nih.gov Conversely, the hydrogen atoms of the N-H and O-H groups would exhibit positive potential (blue), identifying them as likely sites for nucleophilic attack and hydrogen bond donation. chemrxiv.orgnih.gov This analysis provides a visual guide to the molecule's reactive sites. rsc.org

Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity and Stability

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org

HOMO: This orbital is the outermost orbital containing electrons and acts as the electron donor. A higher HOMO energy indicates a greater ability to donate electrons, correlating with nucleophilic and basic character. youtube.com

LUMO: This is the innermost empty orbital that can act as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, which is associated with electrophilic and acidic character. youtube.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more easily excited, indicating higher chemical reactivity and lower kinetic stability.

Global Reactivity Descriptors (Hardness, Softness, Electrophilicity Index)

Global reactivity descriptors are quantitative measures derived from the HOMO and LUMO energies that help to characterize the chemical reactivity and stability of a molecule. chemrxiv.orgnih.gov These parameters provide a more detailed understanding than FMO analysis alone. researchgate.net

The primary global reactivity descriptors include:

Chemical Hardness (η): Defined as η = (ELUMO – EHOMO) / 2, it measures the molecule's resistance to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap and are less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the capacity of a molecule to receive electrons. Soft molecules are more reactive.

Electronegativity (χ): Calculated as χ = –(EHOMO + ELUMO) / 2, it measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Given by ω = μ²/2η (where μ is the chemical potential, -χ), this index quantifies the energy stabilization when a molecule accepts electrons from its environment. A higher electrophilicity index indicates a better electrophile. researchgate.net

These descriptors are crucial for comparing the reactivity of different molecules and for understanding structure-reactivity relationships. researchgate.net

Illustrative Table of Global Reactivity Descriptors and Their Significance
DescriptorFormulaChemical Significance
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to charge transfer; high hardness implies low reactivity.
Chemical Softness (S)1 / ηMeasures the ease of charge transfer; high softness implies high reactivity.
Electronegativity (χ)-(EHOMO + ELUMO) / 2Indicates the ability to attract electrons.
Electrophilicity Index (ω)μ² / 2ηMeasures the propensity of a species to accept electrons; a good electrophile has a high ω value.

Reaction Mechanism Elucidation Through Computational Pathways

Computational chemistry provides powerful tools to elucidate reaction mechanisms by mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. For a substituted imidazolidin-2-one like this compound, computational studies would be invaluable in understanding its formation and subsequent reactions.

A plausible synthetic route to substituted imidazolidin-2-ones involves the acid-catalyzed reaction of (2,2-dialkoxyethyl)ureas with nucleophiles. Computational studies, often employing Density Functional Theory (DFT) at levels such as B3LYP/6-311++G(d,p), can be used to rationalize the regioselectivity and mechanism of such reactions nih.gov. A proposed mechanism for a related synthesis involves the initial formation of an oxonium cation, followed by intramolecular cyclization to yield a 5-methoxyimidazolidin-2-one intermediate nih.gov. The subsequent acid-promoted elimination of a methanol (B129727) molecule would lead to the formation of an iminium cation, which can then react with a nucleophile nih.gov.

Quantum chemistry calculations can be used to determine the relative energies of the intermediates and transition states in such a pathway. For instance, the relative stability of different potential iminium cation intermediates could be calculated to predict the regioselectivity of the reaction nih.gov.

Table 1: Illustrative Relative Energies of Intermediates in a Proposed Imidazolidin-2-one Synthesis

IntermediateDescriptionRelative Energy (kcal/mol)
A 5-methoxyimidazolidin-2-one0.0 (Reference)
B Iminium cation (after methanol elimination)+5.2
C Alternative iminium cation+8.1
D O-protonated species-3.4

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from computational studies on reaction mechanisms of imidazolidin-2-one derivatives.

The calculated activation free energy for the rate-determining step, which is often the cyclization step, can provide insights into the reaction kinetics acs.org. Such calculations are crucial for optimizing reaction conditions and understanding the factors that control the reaction outcome.

Investigation of Tautomeric Forms and Isomerism

This compound can exist in several tautomeric forms. Tautomers are constitutional isomers that readily interconvert, and understanding the relative stabilities of these forms is crucial for predicting the compound's chemical behavior and spectroscopic properties. The most common tautomerism in organic chemistry is the keto-enol type libretexts.org. For this compound, several potential tautomeric equilibria can be envisioned, including amide-imidic acid and keto-enol tautomerism.

Computational methods, such as ab initio calculations at the MP2 and MP4 levels of theory, as well as DFT, are well-suited for investigating the relative stabilities of tautomers nih.gov. These calculations can be performed in the gas phase and in solution, often using a polarizable continuum model (PCM) to account for solvent effects nih.gov. The inclusion of explicit solvent molecules in the calculations can provide a more accurate picture of the tautomeric equilibrium in solution nih.gov.

For example, in a study of the amino-imino tautomerism of 2-aminothiazolidine-4-one, a related heterocyclic system, computational calculations showed that the presence of water molecules significantly lowers the energy barrier for proton transfer between tautomers nih.gov. A similar approach could be applied to this compound to understand the role of the solvent in its tautomeric equilibria.

Table 2: Example of Calculated Relative Stabilities of Tautomers for a Heterocyclic System

TautomerDescriptionRelative Energy (Gas Phase, kcal/mol)Relative Energy (Water, PCM, kcal/mol)
Tautomer A Amide form0.00.0
Tautomer B Imidic acid form+8.5+5.2
Tautomer C Enol form+12.1+9.8

Note: This table presents hypothetical data for illustrative purposes, based on the types of results obtained in computational studies of tautomerism in heterocyclic compounds.

Furthermore, computational methods can be used to predict spectroscopic properties, such as NMR chemical shifts (using the GIAO approach) and UV-Vis absorption maxima (using TD-DFT), for each tautomer nih.gov. A comparison of these predicted properties with experimental data can help to identify the predominant tautomeric form in a given environment.

4 Hydroxy 5 Methoxyimidazolidin 2 One As a Synthetic Intermediate and Chemical Building Block

Design and Synthesis of Derivatives and Analogues through Scaffold Modification

The imidazolidin-2-one core is a privileged scaffold in medicinal chemistry, and the modification of the 4-hydroxy-5-methoxyimidazolidin-2-one framework allows for the systematic exploration of chemical space to develop novel derivatives and analogues. Synthetic strategies often focus on the functionalization of the nitrogen atoms and the hydroxyl and methoxy (B1213986) groups.

One common approach involves the N-alkylation or N-arylation of the imidazolidinone ring. For instance, the reaction of an N-unsubstituted or N-monosubstituted imidazolidin-2-one with various alkyl halides or aryl halides can introduce a wide range of substituents, thereby modulating the compound's physicochemical properties. Microwave-enhanced synthesis has been shown to be an efficient method for the rapid generation of such derivatives in moderate to good yields. ucl.ac.be

Furthermore, the hydroxyl group at the C4 position can be a handle for various transformations. It can be acylated, etherified, or even replaced to introduce different functionalities. Similarly, the methoxy group at C5 offers another point of modification, although it may be more challenging to selectively transform in the presence of the hydroxyl group.

A variety of substituted imidazolidin-2-ones have been synthesized from amino acid precursors. mdpi.com For example, the reaction of C-phenylglycine derivatives with isocyanates or isothiocyanates leads to the formation of 3,5-disubstituted imidazolidin-2,4-diones and their 2-thioxo analogues. mdpi.com These methods highlight the potential for creating a diverse set of derivatives by varying the starting amino acid and the isocyanate/isothiocyanate component.

Table 1: Examples of Synthetic Strategies for Imidazolidin-2-one Derivatives

Starting MaterialReagent(s)Reaction TypeProduct Type
5,5′-Diphenylimidazolidine-2,4-dioneAlkyl Halide, BaseN-AlkylationN-Substituted Imidazolidin-2,4-dione
Phenylglycine Methyl EsterIsocyanate/Isothiocyanate, AcidCondensation/Cyclization3-Substituted 5-Phenylimidazolidin-2,4-dione/2-thioxoimidazolidin-4-one
C-ArylglycinePhenyl Isocyanate/Isothiocyanate, AcidCondensation/Cyclization3,5-Disubstituted Imidazolidin-2,4-dione/2-thioxoimidazolidin-4-one

Role in the Construction of Complex Heterocyclic Systems

The inherent reactivity of the this compound scaffold makes it a valuable precursor for the synthesis of more complex heterocyclic systems. The functional groups present on the imidazolidinone ring can participate in various cyclization and annulation reactions, leading to the formation of fused or spirocyclic structures.

For instance, the hydroxyl group can act as a nucleophile in intramolecular reactions to form new rings. Depending on the nature of other substituents and the reaction conditions, this can lead to the formation of oxazine (B8389632) or other oxygen-containing heterocyclic rings fused to the imidazolidinone core. Research on related 4-hydroxy-6H-1,3-oxazin-6-ones has demonstrated their utility as intermediates for synthesizing coumarin (B35378) derivatives containing malonamic acid and 1,2,4-triazole (B32235) residues through hydrolysis, alcoholysis, and hydrazinolysis. researchgate.net

Gold catalysis has also been employed for the solid-phase synthesis of imidazolidin-2-ones from propargyl ureas. mdpi.com This methodology offers an efficient route to these heterocycles and can be adapted to create libraries of related compounds. mdpi.comconicet.gov.ar The use of solid-phase synthesis can simplify purification and allow for the rapid generation of a variety of structures.

Applications in Palladium-Catalyzed Reactions and C-N Bond Formations

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org The imidazolidinone scaffold can be functionalized with appropriate leaving groups, such as halides or triflates, to participate in these reactions. This allows for the introduction of aryl, vinyl, or alkyl groups at specific positions on the ring.

The N-H bonds within the imidazolidinone ring can also be utilized in palladium-catalyzed C-N bond formation reactions. mdpi.com For example, the hydroamination of unsaturated ureas is a robust method for constructing C-N bonds and can be used to synthesize imidazolidin-2-one derivatives. mdpi.com

While direct examples involving this compound in palladium-catalyzed reactions are not extensively documented in the provided search results, the general reactivity of similar heterocyclic systems suggests its potential. For instance, palladium-catalyzed C-H activation has been used for the regioselective arylation of phenol (B47542) derivatives, a strategy that could potentially be applied to the imidazolidinone scaffold. nih.gov The Suzuki-Miyaura coupling is another widely used palladium-catalyzed reaction for the formation of C-C bonds, and has been applied to furanone systems, which share some structural similarities with the imidazolidinone core. ysu.am

Table 2: Potential Palladium-Catalyzed Reactions for Imidazolidin-2-one Functionalization

Reaction TypeSubstrate MoietyCoupling PartnerPotential Outcome
Suzuki-Miyaura CouplingHalogenated or Triflated ImidazolidinoneBoronic AcidAryl/Vinyl/Alkyl Substituted Imidazolidinone
Buchwald-Hartwig AminationHalogenated ImidazolidinoneAmineN-Aryl/N-Alkyl Imidazolidinone
C-H ActivationImidazolidinone with Directing GroupAryl HalideC-Arylated Imidazolidinone
HydroaminationUnsaturated Urea (B33335) Precursor-Cyclized Imidazolidinone

Derivatization for Enhanced Analytical Characterization

Chemical derivatization is a common strategy to improve the analytical properties of a compound, particularly for techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). For this compound, the presence of a hydroxyl group and N-H protons makes it amenable to derivatization.

Derivatization can enhance volatility, improve thermal stability, and introduce specific fragmentation patterns for mass spectrometric analysis. For instance, acylation of the hydroxyl group with reagents like trifluoroacetic anhydride (B1165640) can create a more volatile derivative suitable for GC-MS analysis. This approach has been successfully used for the analysis of other hydroxylated furanones. nih.gov

For LC-MS analysis, derivatization can be used to introduce a readily ionizable group or a tag that enhances detection sensitivity. nih.gov For example, reagents designed to react with aldehydes and carboxylic acids have been developed to improve their detection in biological matrices. nih.gov A similar strategy could be envisioned for the hydroxyl group of this compound, where a derivatizing agent could introduce a charged moiety or a group with a specific isotopic signature to facilitate identification and quantification.

Strategy for Developing Chemical Libraries Based on the Imidazolidinone Core

The imidazolidinone scaffold is a well-established core structure for the development of chemical libraries aimed at identifying new bioactive molecules. chemdiv.com A strategy for building a library around this compound would leverage combinatorial chemistry principles, systematically varying the substituents at different positions of the ring.

The development of such a library would typically involve:

Scaffold Preparation: An efficient and scalable synthesis of the this compound core.

Diversity-Oriented Synthesis: Employing a range of chemical reactions to introduce diverse functional groups at the N1, N3, C4, and C5 positions. This could involve parallel synthesis techniques to rapidly generate a large number of analogues.

Purification and Characterization: Utilizing high-throughput purification methods and analytical techniques to ensure the quality and identity of the library members.

Library Design: The design of the library can be guided by computational methods to ensure broad coverage of chemical space and to focus on properties relevant to drug-likeness. nih.gov

Future Perspectives in the Research of 4 Hydroxy 5 Methoxyimidazolidin 2 One

Development of Novel and Sustainable Synthetic Methodologies

Currently, dedicated synthetic methodologies for 4-Hydroxy-5-methoxyimidazolidin-2-one are not well-documented. Future research should prioritize the development of efficient, scalable, and environmentally benign synthetic routes. Key areas of exploration could include:

Green Chemistry Approaches: Investigating the use of non-toxic solvents, renewable starting materials, and catalyst systems that minimize waste and energy consumption.

Stereoselective Synthesis: Developing methods to control the stereochemistry at the chiral centers of the molecule, which is crucial for potential pharmaceutical applications.

Flow Chemistry: Exploring continuous flow processes for a safer, more efficient, and scalable production of the compound.

A comparative table of potential synthetic approaches is presented below:

MethodologyPotential AdvantagesPotential Challenges
Traditional Batch Synthesis Well-established techniquesPotential for lower yields, higher waste generation
Microwave-Assisted Synthesis Rapid reaction times, improved yieldsScalability can be a concern
Biocatalysis High selectivity, mild reaction conditionsEnzyme stability and cost
Photoredox Catalysis Access to unique reaction pathwaysRequires specialized equipment

Exploration of Underutilized Reactivity Profiles

The reactivity of this compound is largely uncharted territory. Future studies should aim to systematically investigate its chemical behavior to uncover novel transformations and applications. Potential areas of focus include:

Functional Group Transformations: Exploring reactions of the hydroxyl, methoxy (B1213986), and amide functionalities to create a library of derivatives with diverse properties.

Ring-Opening and Ring-Expansion Reactions: Investigating the stability of the imidazolidin-2-one ring and its potential to undergo transformations to form other heterocyclic systems.

Polymerization Studies: Assessing the potential of the molecule to act as a monomer for the synthesis of novel polymers.

Advancements in High-Throughput Spectroscopic Characterization

To support synthetic and reactivity studies, the development of rapid and efficient analytical methods is essential. High-throughput spectroscopic techniques can accelerate the characterization process. Future advancements could include:

Automated NMR and MS Analysis: Implementing automated systems for the rapid acquisition and interpretation of nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

In-situ Reaction Monitoring: Utilizing techniques like process analytical technology (PAT) to monitor reaction progress in real-time, enabling better control and optimization.

A summary of key spectroscopic data that would need to be established is provided below:

Spectroscopic TechniqueInformation to be Obtained
¹H NMR Proton chemical shifts and coupling constants to determine the molecular structure.
¹³C NMR Carbon chemical shifts to confirm the carbon framework.
Infrared (IR) Spectroscopy Identification of key functional groups such as C=O, N-H, and O-H.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern.

Integration of Machine Learning and AI in Computational Chemistry for Predictive Modeling

Computational chemistry, augmented by machine learning (ML) and artificial intelligence (AI), can provide valuable insights into the properties and reactivity of this compound, guiding experimental work. Future research in this area could involve:

Predictive Modeling of Properties: Using ML algorithms to predict physicochemical properties, spectroscopic data, and biological activity.

Reaction Prediction: Employing AI to predict the outcomes of unknown reactions and suggest optimal reaction conditions.

Quantum Chemical Calculations: Performing density functional theory (DFT) calculations to understand the electronic structure and reactivity of the molecule in greater detail.

Potential in Materials Science Research as a Chemical Precursor

The unique structure of this compound suggests its potential as a precursor in the synthesis of advanced materials. Future research could explore its use in:

Coordination Polymers and Metal-Organic Frameworks (MOFs): Utilizing the molecule as a ligand to create novel porous materials with applications in gas storage, separation, and catalysis.

Functional Polymers: Incorporating the compound into polymer backbones to impart specific properties such as biodegradability or thermal stability.

Organic Electronics: Investigating the potential of its derivatives in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.